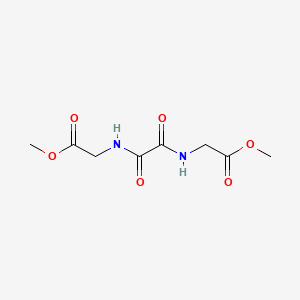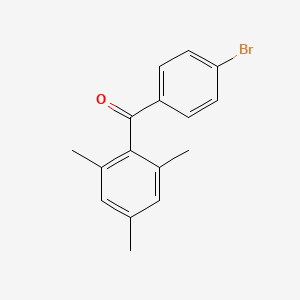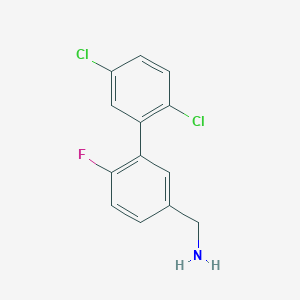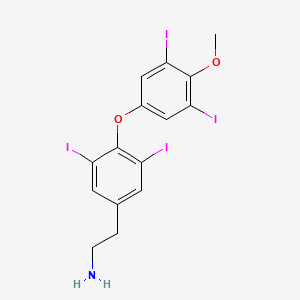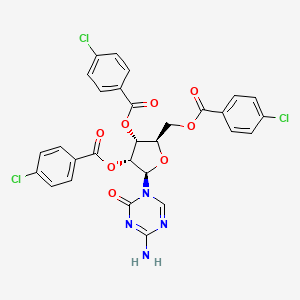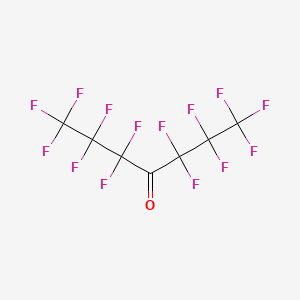
Tetradecafluoroheptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecafluoroheptan-4-one, also known as 1,1,1,2,2,3,3,5,5,6,6,7,7,7-tetradecafluoroheptan-4-one, is a perfluorinated ketone with the molecular formula C₇F₁₄O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to these properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetradecafluoroheptan-4-one typically involves the fluorination of heptanone derivatives. One common method is the direct fluorination of heptan-4-one using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF₃) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to manage the exothermic nature of the fluorination process. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the product. Additionally, the process may involve multiple purification steps, including distillation and recrystallization, to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecafluoroheptan-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although resistant to many oxidizing agents, under extreme conditions, it can be oxidized to perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of perfluorinated alcohols or ethers.
Reduction: Formation of tetradecafluoroheptanol.
Oxidation: Formation of perfluorinated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Tetradecafluoroheptan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its inertness and stability.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants, due to its unique properties.
Wirkmechanismus
The mechanism of action of tetradecafluoroheptan-4-one is primarily based on its strong electron-withdrawing fluorine atoms, which enhance the electrophilicity of the carbonyl carbon. This makes it highly reactive towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluoroheptan-4-one: Similar in structure but with fewer fluorine atoms.
Perfluorooctan-4-one: An extended chain version with similar properties.
Perfluorobutanone: A shorter chain analog with different physical properties.
Uniqueness
Tetradecafluoroheptan-4-one is unique due to its high fluorine content, which imparts exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring extreme conditions and high performance.
Eigenschaften
CAS-Nummer |
378-90-5 |
|---|---|
Molekularformel |
C7F14O |
Molekulargewicht |
366.05 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,5,5,6,6,7,7,7-tetradecafluoroheptan-4-one |
InChI |
InChI=1S/C7F14O/c8-2(9,4(12,13)6(16,17)18)1(22)3(10,11)5(14,15)7(19,20)21 |
InChI-Schlüssel |
MZYSRYKCZXWEGM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


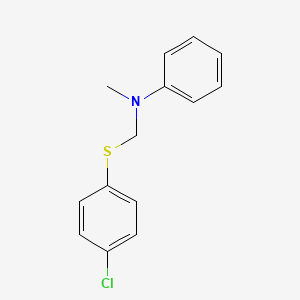
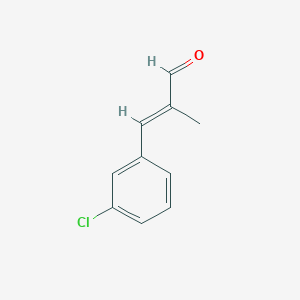

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
